molecular formula C12H11ClN4O2 B1529381 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid CAS No. 1284159-82-5

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid

Cat. No.: B1529381
CAS No.: 1284159-82-5
M. Wt: 278.69 g/mol
InChI Key: VNVOWNDAWDFDNT-UHFFFAOYSA-N
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Description

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid is a key intermediate in the synthesis of potent and selective inhibitors targeting the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase pathway [ US20140088057A1 ]. The c-Met receptor is a high-affinity receptor for hepatocyte growth factor (HGF), and its aberrant signaling is implicated in tumorigenesis, cancer cell proliferation, invasion, and metastasis [ Nature Reviews Cancer 8, ]. This compound's unique imidazopyrazine scaffold serves as a critical structural component for developing therapeutic agents designed to occupy the ATP-binding pocket of the c-Met kinase, thereby blocking its oncogenic signaling. As such, it represents a valuable chemical tool for researchers in medicinal chemistry for the design and optimization of novel anticancer drugs, particularly for investigating c-Met-driven cancers and overcoming resistance to other targeted therapies. Its utility extends to biochemical assays and in vitro studies aimed at understanding the broader role of kinase signaling networks in disease pathology.

Properties

IUPAC Name

2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVOWNDAWDFDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1C3=NC(=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

  • The imidazo[1,2-a]pyrazine ring is often synthesized via cyclization reactions involving pyrazine derivatives and suitable amine or aldehyde precursors under acidic or basic conditions.
  • For example, tetrahydro derivatives of pyrazolo-pyridines have been prepared by nitration followed by hydrolysis and cyclization steps under controlled temperature and acidic conditions, yielding carboxylic acid intermediates.

Functionalization of Pyridine Ring

  • The 2-chloro-6-substituted pyridine-4-carboxylic acid scaffold can be prepared by selective chlorination and carboxylation reactions on a pyridine ring.
  • The chloro substituent at the 2-position is introduced by electrophilic substitution or halogenation methods using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

Coupling the Imidazo[1,2-a]pyrazin-7-yl Moiety

  • The key step is the formation of the bond between the imidazo[1,2-a]pyrazin-7-yl group and the pyridine ring at the 6-position.
  • This can be achieved via Pd-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using appropriate halogenated intermediates and boronic acids or amines.
  • For related heterocyclic systems, Miyaura–Suzuki reactions have been successfully employed to introduce substituents at the 6-position of imidazo[1,2-a]pyridine derivatives under microwave irradiation with Pd(PPh3)4 catalyst, Na2CO3 base, and mixed solvent systems (toluene:EtOH:H2O).

Hydrolysis and Deprotection

  • Ester or protected carboxylic acid groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Hydrolysis can be performed using aqueous sodium hydroxide at low temperature (0–20 °C) followed by acidification to precipitate the acid product with high yield (~85%).

Experimental Data Summary

Step Reaction Conditions Reagents Yield (%) Notes
Nitration of tetrahydropyrazolo-pyridine Fuming nitric acid + conc. sulfuric acid, 50–60 °C, 6 h 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 4.6 g isolated Intermediate acid formation
Hydrolysis of ester to acid NaOH (2 M), 0–20 °C, 3.5 h Ethyl ester precursor 84.8% Acid precipitation after acidification
Pd-catalyzed coupling (Miyaura-Suzuki) Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O (2:1:2), microwave Aryl boronic acid + bromo-substituted phosphonoacetate High yield (varies) Used for C6 substitution on imidazo-pyridine analogs
Hydrolysis/deprotection of phosphonate esters 12 M HCl or BTMS followed by TFA Protected intermediates Quantitative To obtain free acids

Research Findings and Observations

  • The use of microwave-assisted Pd-catalyzed cross-coupling reactions significantly enhances the efficiency and yield of the key C–C bond formation steps in the synthesis of substituted imidazo[1,2-a]pyrazine derivatives.
  • Controlled nitration and hydrolysis steps are critical for obtaining high-purity carboxylic acid intermediates, which serve as precursors for further functionalization.
  • The presence of chloro substituents on the pyridine ring requires careful control of reaction conditions to avoid undesired side reactions or dehalogenation.
  • Multi-step syntheses often involve protecting group strategies for carboxylic acids and phosphonates, with deprotection steps optimized to maintain the integrity of sensitive heterocyclic systems.

Summary Table of Key Properties

Property Value
Chemical Formula C12H11ClN4O2
Molecular Weight 278.7 g/mol
Appearance Powder
Storage Room temperature
CAS Number 1284159-82-5
IUPAC Name 2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The presence of the imidazo[1,2-a]pyrazine ring may enhance these effects by interfering with microbial DNA synthesis.
  • Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Pharmaceutical Applications

This compound's unique structure positions it as a candidate for drug development. Its potential applications include:

  • Targeted Cancer Therapies : Given its anticancer properties, researchers are exploring its use in developing targeted therapies for specific cancer types.
  • Antimicrobial Agents : The compound could be further modified to enhance its efficacy against resistant strains of bacteria and fungi.

Agricultural Uses

In addition to pharmaceutical applications, 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid may have uses in agriculture:

  • Pesticide Development : Its biological activity suggests potential as an active ingredient in pesticides aimed at controlling pests while minimizing environmental impact.

Case Studies and Research Findings

Various studies have documented the effects and applications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated the ability of the compound to induce apoptosis in specific cancer cell lines.
    • Further research is required to elucidate the underlying mechanisms.
  • Inflammation Models :
    • Animal models showed reduced markers of inflammation when treated with the compound.
    • This suggests a pathway for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Catalogs and Patents

(a) 6-{5H,6H,7H,8H-Imidazo[1,2-a]Pyridin-2-Yl}Pyridine-2-Carboxylic Acid Hydrochloride
  • CAS : 1933473-70-1
  • Structure : Replaces the pyrazine ring with pyridine in the imidazo-fused system and includes a hydrochloride salt.
(b) 2-Chloro-4-{5H,6H,7H,8H-Imidazo[1,2-a]Pyrazin-7-Yl}-6-Methoxy-1,3,5-Triazine
  • CAS : 1498138-00-3
  • Structure : Replaces the pyridine core with a triazine ring and adds a methoxy group.
  • Methoxy substitution may enhance metabolic stability compared to carboxylic acid .
(c) 8-Bromo-6-Methylimidazo[1,2-a]Pyridine-2-Carboxylic Acid
  • Structure : Contains bromine and methyl substituents on the imidazo-pyridine core.
  • Key Difference : Bromine’s bulkiness and lipophilicity may improve membrane permeability but reduce aqueous solubility. The methyl group could sterically hinder binding to flat aromatic pockets .

Pharmacological Derivatives in Patent Literature

The European Patent Application (2023) discloses compounds such as 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one, which shares the imidazo-pyrazine motif but incorporates a pyrimidinone ring and piperidine. These modifications suggest optimization for kinase inhibition, where the pyrimidinone could mimic ATP’s adenine .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound 298.71 Cl, imidazo-pyrazine, COOH High polarity; likely targets polar binding sites
6-{Imidazo-pyridin-2-yl}Pyridine-2-COOH·HCl 291.72 H (no Cl), imidazo-pyridine, HCl salt Improved crystallinity for formulation
2-Chloro-4-{imidazo-pyrazin-7-yl}-6-methoxy-triazine 266.69 Cl, triazine, methoxy Enhanced metabolic stability
8-Bromo-6-methylimidazo-pyridine-2-COOH 285.56 Br, methyl, COOH High lipophilicity; potential CNS penetration

Research Findings and Limitations

  • Solubility : The carboxylic acid group in the target compound likely confers higher aqueous solubility compared to brominated or methylated analogs (e.g., 8-bromo-6-methyl derivative) .
  • Binding Interactions : The chlorine atom may enhance halogen bonding in enzyme active sites, as seen in kinase inhibitors with similar motifs .
  • Synthetic Accessibility : Derivatives with piperidine/piperazine rings (e.g., patent compounds) show modularity for combinatorial chemistry but require complex purification steps .

Biological Activity

Overview

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid (CAS Number: 1284159-82-5) is a heterocyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its potential biological activities. This compound combines imidazo[1,2-a]pyrazine and pyridine moieties, which may contribute to its diverse biological interactions.

PropertyDetails
Chemical Formula C₁₂H₁₁ClN₄O₂
Molecular Weight 278.7 g/mol
IUPAC Name 2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC₅₀ values indicate significant cytotoxicity.
  • NCI-H460 (Lung Cancer) : Demonstrated effective inhibition of cell proliferation.

These findings suggest that the compound may inhibit critical pathways involved in cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : It may modulate receptor activity that influences cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological Activity
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-yl}pyridine-4-carboxylic acidModerate anticancer activity
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-yl}pyridine-4-carboxylic acidLower cytotoxicity

The unique structural features of the imidazo[1,2-a]pyrazine moiety in the target compound confer distinct biological properties compared to its analogs.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated:

  • MCF7 Cell Line : IC₅₀ = 3.79 µM
  • NCI-H460 Cell Line : IC₅₀ = 12.50 µM
    These results underscore the potential of this compound as a lead candidate for further development in cancer therapeutics .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves condensation reactions under controlled conditions. For example:

  • Reagent optimization : Use hydrazine in methanol or ethanol at 78°C for cyclization reactions, as these alcohols improve yield and purity compared to higher-carbon solvents .
  • Key steps : Sequential coupling of the imidazopyrazine core with a pyridine-carboxylic acid moiety, followed by chlorination at the 2-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Example Reaction Conditions
Solvent: Ethanol, 78°C, 12 h
Yield: ~70% (after purification)
Characterization: NMR, IR, LC-MS

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Critical for confirming the imidazopyrazine core and substituent positions. Aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm), while the imidazopyrazine protons resonate at δ 6.8–7.3 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1690 cm⁻¹) and N-H bends (~3175 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 320.06) .

Q. How should stability and storage be managed for this compound?

  • Storage : Powdered form at room temperature in a desiccator, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent decomposition .
  • Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks.

Advanced Research Questions

Q. How do substituents on the imidazopyrazine core influence biological activity?

  • Chloro vs. methoxy groups : 6-Chloro substituents (as in related imidazo[1,2-a]pyridines) enhance binding affinity to CNS targets (e.g., benzodiazepine receptors) compared to methoxy groups .
  • Carboxylic acid positioning : The 4-carboxylic acid group improves solubility and interaction with polar binding pockets, as seen in analogs targeting kinase enzymes .
Substituent Effects
6-Cl: Stronger receptor binding (IC50 ~15 nM)
6-OCH3: Reduced activity (IC50 ~120 nM)

Q. What computational strategies are suitable for predicting ADME properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DYRK2 kinase). Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues .
  • ADME prediction : SwissADME or pkCSM tools can estimate logP (~1.8), aqueous solubility (-3.2 log mol/L), and CYP450 inhibition risk (e.g., CYP3A4 substrate likelihood) .

Q. How can contradictions in biological activity data from structural analogs be resolved?

  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays).
  • Structural alignment : Overlay 3D structures (using PyMOL) to identify steric clashes or electronic differences. For example, pyridine vs. pyrazine ring electronics may alter charge distribution at binding sites .

Q. What methodologies are recommended for metabolic stability studies?

  • In vitro assays : Liver microsomal incubations (human or rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or glucuronidation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid

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